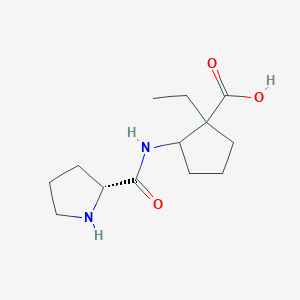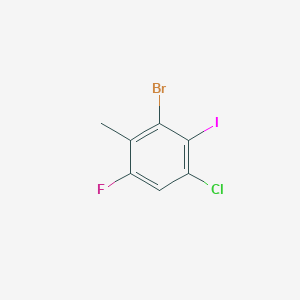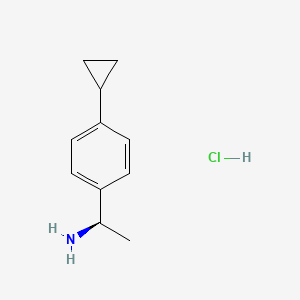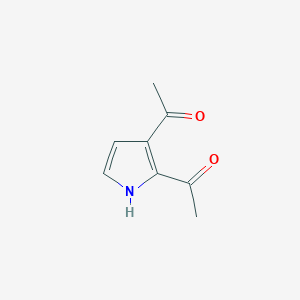![molecular formula C9H5F2NO3 B12861730 2-(Difluoromethoxy)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12861730.png)
2-(Difluoromethoxy)benzo[d]oxazole-5-carboxaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Difluoromethoxy)benzo[d]oxazole-5-carboxaldehyde is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a difluoromethoxy group and a carboxaldehyde group attached to the benzoxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)benzo[d]oxazole-5-carboxaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route is as follows:
-
Formation of the Benzoxazole Ring: : The initial step involves the formation of the benzoxazole ring. This can be achieved by reacting 2-aminophenol with a suitable carboxylic acid derivative, such as 2-chlorobenzoic acid, under acidic conditions to form 2-(chloromethyl)benzoxazole.
-
Introduction of the Difluoromethoxy Group: : The next step involves the introduction of the difluoromethoxy group. This can be done by reacting the intermediate with difluoromethyl ether in the presence of a base such as potassium carbonate.
-
Formylation: : The final step is the formylation of the benzoxazole ring to introduce the carboxaldehyde group. This can be achieved using a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(Difluoromethoxy)benzo[d]oxazole-5-carboxaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 2-(Difluoromethoxy)benzo[d]oxazole-5-carboxylic acid.
Reduction: 2-(Difluoromethoxy)benzo[d]oxazole-5-methanol.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
科学研究应用
2-(Difluoromethoxy)benzo[d]oxazole-5-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(Difluoromethoxy)benzo[d]oxazole-5-carboxaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The carboxaldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function.
相似化合物的比较
Similar Compounds
2-(Methoxy)benzo[d]oxazole-5-carboxaldehyde: Similar structure but with a methoxy group instead of a difluoromethoxy group.
2-(Trifluoromethoxy)benzo[d]oxazole-5-carboxaldehyde: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
2-(Chloromethoxy)benzo[d]oxazole-5-carboxaldehyde: Similar structure but with a chloromethoxy group instead of a difluoromethoxy group.
Uniqueness
2-(Difluoromethoxy)benzo[d]oxazole-5-carboxaldehyde is unique due to the presence of the difluoromethoxy group, which can impart distinct electronic and steric properties compared to other similar compounds. This can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
属性
分子式 |
C9H5F2NO3 |
|---|---|
分子量 |
213.14 g/mol |
IUPAC 名称 |
2-(difluoromethoxy)-1,3-benzoxazole-5-carbaldehyde |
InChI |
InChI=1S/C9H5F2NO3/c10-8(11)15-9-12-6-3-5(4-13)1-2-7(6)14-9/h1-4,8H |
InChI 键 |
YKZQVSHVQBMRRM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1C=O)N=C(O2)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


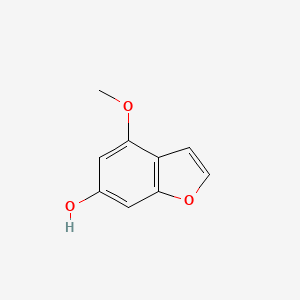

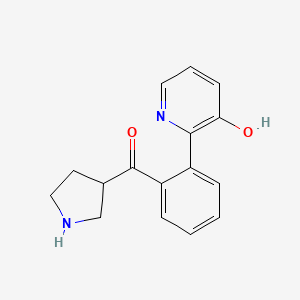
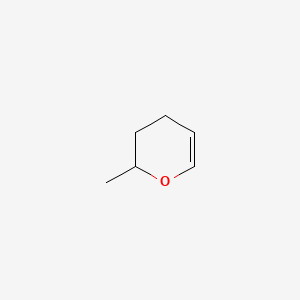
![4-Ethylbenzo[d]oxazole-2-carbonitrile](/img/structure/B12861688.png)
![2-(Carboxy(hydroxy)methyl)-5-chlorobenzo[d]oxazole](/img/structure/B12861696.png)
![2,4-Diethylbenzo[d]oxazole](/img/structure/B12861700.png)

![4-chloro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12861709.png)
